N-(2-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
The target compound, N-(2-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide, is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidin-2,4-dione core. This structure is substituted with two distinct benzyl groups: a 2-chloro-4-fluorobenzyl moiety at the acetamide nitrogen and a 2-fluorobenzyl group at the pyrimidine ring. Such substitutions are designed to modulate electronic properties, solubility, and target binding affinity.
Properties
Molecular Formula |
C22H16ClF2N3O3S |
|---|---|
Molecular Weight |
475.9 g/mol |
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H16ClF2N3O3S/c23-16-9-15(24)6-5-13(16)10-26-19(29)12-27-18-7-8-32-20(18)21(30)28(22(27)31)11-14-3-1-2-4-17(14)25/h1-9H,10-12H2,(H,26,29) |
InChI Key |
QVQUPFADPORTLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCC4=C(C=C(C=C4)F)Cl)F |
Origin of Product |
United States |
Biological Activity
N-(2-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, supported by recent research findings and data.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C21H15ClF2N4O2
- Molecular Weight : 428.83 g/mol
- CAS Number : Not available
The compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity, particularly in the field of anti-cancer and anti-inflammatory agents.
Biological Activity Overview
Recent studies have highlighted various biological activities of this compound, particularly its neuroprotective and anti-epileptic effects.
Neuroprotective Effects
A study investigated the compound's effects in a zebrafish model of epilepsy. It was found that the compound significantly improved seizure behaviors induced by pentylenetetrazole (PTZ). The underlying mechanism involved:
- Upregulation of neurosteroids such as 5-hydroxytryptamine and allopregnanolone.
- Downregulation of stress-related neurotransmitters like cortisol and gamma-aminobutyric acid (GABA) in brain tissue.
This suggests that the compound may offer protective effects against oxidative stress and neuronal death in epileptic conditions .
Anti-Epileptic Activity
The compound demonstrated significant anti-seizure properties by modulating neurotransmitter levels. The neurochemical profiling indicated that it could serve as a potential candidate for developing new anti-seizure medications. The biphasic nature of its action—both neuroprotective and anti-epileptic—was particularly noted .
Data Table: Biological Activity Summary
Case Study 1: Zebrafish Model
In a controlled experiment using zebrafish subjected to PTZ-induced seizures, the administration of this compound resulted in:
- A reduction in seizure frequency.
- Improvement in survival rates following induced seizures.
These findings indicate a promising avenue for further research into its application as an anti-epileptic agent.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Analogues and Variations:
Key Observations :
- Substituent Patterns : Fluorine and chlorine atoms are prevalent in ortho/meta positions across analogs, enhancing metabolic stability and lipophilicity .
- Linkage Variability : The target uses an acetamide linkage, whereas analogs employ carboxamide () or thioether () groups, altering conformational flexibility.
Functional Group and Substituent Analysis
Fluorinated Benzyl Groups:
- The 2-fluorobenzyl group in the target compound is structurally akin to the 2,4-difluorobenzyl substituent in , which is known to enhance binding to hydrophobic pockets in enzyme active sites.
Heterocyclic Modifications:
- Replacement of the thieno[3,2-d]pyrimidinone core with a tetrahydropyrimidinone (as in ) reduces aromaticity, increasing solubility but decreasing planar stacking interactions.
- Imidazo[1,2-a]pyridine derivatives () lack the dione functionality, altering redox properties and hydrogen-bond acceptor capacity.
Physicochemical and Spectroscopic Comparisons
NMR Chemical Shifts:
- In compounds with similar substitution patterns (e.g., fluorobenzyl groups), NMR data () indicate distinct chemical shifts in regions corresponding to substituent proximity (e.g., δ 7.50–7.55 ppm for aromatic protons adjacent to fluorine ).
- The thieno[3,2-d]pyrimidinone core likely produces unique deshielding effects compared to tetrahydropyrimidinones, as seen in shifts for carbonyl groups (δ ~160–170 ppm) .
Melting Points and Solubility:
- Fluorinated benzyl groups typically reduce aqueous solubility but improve membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
